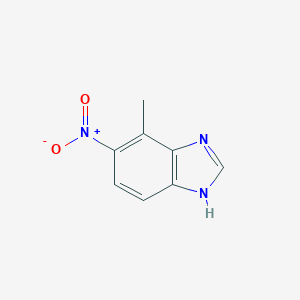

4-Methyl-5-nitrobenzimidazole

Descripción general

Descripción

4-Methyl-5-nitrobenzimidazole is a compound with the molecular weight of 177.16 . It is a solid substance and its IUPAC name is 7-methyl-6-nitro-1H-benzo[d]imidazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed . A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 enabled the synthesis of benzimidazoles in good yields .Molecular Structure Analysis

The molecular structure of 4-Methyl-5-nitrobenzimidazole is represented by the InChI code 1S/C8H7N3O2/c1-5-7(11(12)13)3-2-6-8(5)10-4-9-6/h2-4H,1H3,(H,9,10) .Chemical Reactions Analysis

Benzimidazoles undergo a variety of chemical reactions. For instance, a metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .Physical And Chemical Properties Analysis

4-Methyl-5-nitrobenzimidazole is a solid substance . It is stored in a refrigerator .Aplicaciones Científicas De Investigación

Antimicrobial Activity

4-Methyl-5-nitrobenzimidazole has demonstrated antimicrobial potential. Researchers have explored its inhibitory effects against bacteria, fungi, and protozoa. The compound’s mechanism of action involves disrupting essential cellular processes, making it a promising candidate for novel antimicrobial agents .

Antiparasitic Properties

In parasitology, 4-Methyl-5-nitrobenzimidazole has shown activity against various parasites. It interferes with their metabolic pathways, affecting energy production and cell division. Notably, it has been investigated as a potential treatment for helminthic infections .

Anticancer Research

Studies have investigated the compound’s impact on cancer cells. Its cytotoxicity and ability to induce apoptosis make it an interesting lead for developing anticancer drugs. Researchers explore its effects on different cancer types, aiming to enhance selectivity and efficacy .

Radiosensitization

4-Methyl-5-nitrobenzimidazole has been studied as a radiosensitizer. When combined with radiation therapy, it enhances the tumor-killing effects by increasing DNA damage and impairing repair mechanisms. This application holds promise in cancer treatment .

Dye Chemistry

The compound’s nitro group allows it to act as a dye precursor. Researchers have synthesized derivatives for use in textile dyes, ink formulations, and other colorant applications. Its stability and color properties contribute to its utility in this field .

Ionic Liquids and Solvent Applications

Ionic liquids (ILs) are versatile solvents with unique properties. 4-Methyl-5-nitrobenzimidazole derivatives have been incorporated into ILs, enhancing their solubility and stability. These ILs find applications in catalysis, separation processes, and green chemistry .

Mecanismo De Acción

Target of Action

Benzimidazoles, including 4-Methyl-5-nitrobenzimidazole, are a class of heterocyclic, aromatic compounds that have shown promising applications in biological and clinical studies . They are potent inhibitors of various enzymes involved in a wide range of therapeutic uses . .

Mode of Action

The mode of action of benzimidazoles involves their interaction with the biopolymers of the living system . They are found to be isosters of naturally occurring nucleotides, which allows them to interact easily with these biopolymers

Biochemical Pathways

Benzimidazoles affect various biochemical pathways due to their wide range of pharmacological applications . They are used in antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine treatments, as well as in cardiovascular disease, neurology, endocrinology, ophthalmology, and more

Pharmacokinetics

Benzimidazoles, including 4-Methyl-5-nitrobenzimidazole, are known for their excellent properties, such as increased stability, bioavailability, and significant biological activity . These properties influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds, enhancing their bioavailability . .

Result of Action

The result of the action of benzimidazoles is dependent on their interaction with various enzymes and their influence on different biochemical pathways . .

Action Environment

The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors. For instance, the synthesis of benzimidazole derivatives can be accelerated under certain conditions . .

Safety and Hazards

Direcciones Futuras

Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market . The application of benzimidazoles in other fields has also been documented . Therefore, the future directions of 4-Methyl-5-nitrobenzimidazole could involve further exploration of its potential bioactivities and applications.

Propiedades

IUPAC Name |

4-methyl-5-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-7(11(12)13)3-2-6-8(5)10-4-9-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNJNOIRCNXHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300019 | |

| Record name | 7-Methyl-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170918-28-2 | |

| Record name | 7-Methyl-6-nitro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170918-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-5-nitrobenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Ethoxy-7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B61824.png)

![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)